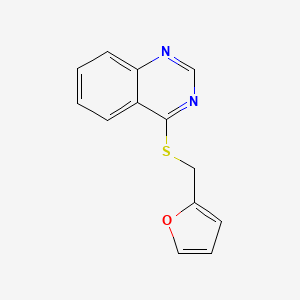

4-(Furan-2-ylmethylsulfanyl)quinazoline

Description

Significance of the Quinazoline (B50416) Core in Contemporary Medicinal Chemistry

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in modern drug discovery. mdpi.compnrjournal.comijpca.org Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged structure." nih.gov Quinazoline derivatives exhibit a remarkable breadth of pharmacological activities, a fact that has driven extensive research and development. mdpi.comnih.govnih.gov

The therapeutic potential of the quinazoline core is evidenced by its presence in numerous clinically approved drugs and investigational agents. mdpi.comijpca.orgnih.gov These compounds span a wide range of applications, including but not limited to:

Anticancer Agents: Many quinazoline derivatives have been developed as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis. mdpi.commdpi.comresearchgate.net

Antimicrobial Activity: The scaffold is integral to compounds designed to combat bacterial and fungal infections. mdpi.comnih.govnih.gov

Anti-inflammatory Effects: Certain derivatives have shown significant anti-inflammatory properties, comparable to established drugs. mdpi.comnih.gov

Antiviral Properties: Researchers have explored quinazoline-based molecules for their potential to inhibit viral replication. mdpi.commdpi.com

This wide spectrum of bioactivity makes the quinazoline nucleus a highly attractive starting point for the design of new therapeutic agents. ijpca.orgnih.gov The ability to readily modify the core at various positions allows chemists to fine-tune the molecule's properties to achieve desired biological effects. mdpi.com

Table 1: Selected Biological Activities of the Quinazoline Scaffold

| Biological Activity | Therapeutic Area | References |

|---|---|---|

| Anticancer | Oncology | mdpi.com, mdpi.com |

| Antibacterial | Infectious Diseases | mdpi.com, nih.gov |

| Antifungal | Infectious Diseases | mdpi.com, nih.gov |

| Anti-inflammatory | Inflammation | mdpi.com, nih.gov |

| Antiviral | Infectious Diseases | mdpi.com, mdpi.com |

| Antihypertensive | Cardiology | nih.gov |

Overview of Furan-Substituted Quinazoline Derivatives in Chemical Biology Research

The incorporation of a furan (B31954) ring into the quinazoline scaffold represents a strategic approach in medicinal chemistry to create novel hybrid molecules with potentially enhanced or new biological activities. nih.govresearchgate.net The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common feature in many natural products and synthetic compounds with significant bioactivity. Its presence can influence a molecule's electronic properties, conformation, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. researchgate.net

Research into furan-substituted quinazolines has yielded compounds with promising activities, particularly in the antimicrobial and anticancer domains. For instance, a study focused on furan-functionalized quinazolin-4-amines revealed potent antibacterial activity against plant pathogens like Xanthomonas oryzae pv oryzae and X. axonopodis pv citri. nih.gov Another example includes 2-(furan-2-yl)quinazoline-4(3H)-one, which demonstrated significant cytotoxic activity against ovarian cancer cell lines. researchgate.net These findings underscore the value of combining the quinazoline and furan moieties to explore new chemical space for drug discovery.

Table 2: Examples of Furan-Substituted Quinazoline Derivatives and Their Studied Activities

| Compound Type | Studied Biological Activity | References |

|---|---|---|

| Furan-functionalized quinazolin-4-amines | Antibacterial (against plant pathogens) | nih.gov |

| 4-Arylamino-6-(5-substituted furan-2-yl)quinazoline | Anticancer (against various cell lines) | mdpi.com |

| 2-(Furan-2-yl)quinazoline-4(3H)-one | Anticancer (against ovarian cancer) | researchgate.net |

Rationale for Dedicated Academic Research on 4-(Furan-2-ylmethylsulfanyl)quinazoline

The specific rationale for synthesizing and investigating this compound stems from the principles of molecular hybridization in drug design. nih.gov This strategy involves covalently linking two or more pharmacophoric units to create a single hybrid molecule. The goal is to develop compounds with improved affinity, selectivity, or a modified activity profile compared to the individual components.

In the case of this compound, the rationale can be broken down as follows:

Leveraging the Quinazoline Scaffold: As established, the quinazoline core is a well-validated pharmacophore with a broad range of biological activities. mdpi.comnih.gov It serves as a robust foundation for the new molecular design.

Incorporating the Furan Moiety: The furan ring is introduced as a modulator of biological activity. Previous research on furan-quinazoline hybrids has shown promise, particularly in antimicrobial and anticancer applications, providing a strong incentive to explore further variations. nih.govresearchgate.net

Therefore, the dedicated study of this compound is driven by the hypothesis that the unique combination of these three components—the privileged quinazoline scaffold, the bioactive furan ring, and the modulating thioether linker—could result in a novel compound with significant and specific biological activity worthy of investigation. Research on this specific molecule contributes to the broader understanding of structure-activity relationships within the furan-substituted quinazoline class of compounds.

Structure

3D Structure

Properties

CAS No. |

6956-69-0 |

|---|---|

Molecular Formula |

C13H10N2OS |

Molecular Weight |

242.30 g/mol |

IUPAC Name |

4-(furan-2-ylmethylsulfanyl)quinazoline |

InChI |

InChI=1S/C13H10N2OS/c1-2-6-12-11(5-1)13(15-9-14-12)17-8-10-4-3-7-16-10/h1-7,9H,8H2 |

InChI Key |

BWNVREWAOKSODJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC=CO3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 Furan 2 Ylmethylsulfanyl Quinazoline Analogues

Elucidating the Influence of Substituents on Biological Potency and Selectivity

The biological profile of 4-(Furan-2-ylmethylsulfanyl)quinazoline analogues can be significantly altered by introducing various substituents on both the quinazoline (B50416) and furan (B31954) rings. These modifications influence the molecule's interaction with its biological target, thereby affecting its efficacy and specificity.

Research into furan-functionalized quinazolin-4-amines has demonstrated their potential as antibacterial agents. nih.gov For instance, certain quinazoline-furan hybrids have shown effective inhibition against plant pathogens like Xanthomonas oryzae pv. oryzae and X. axonopodis pv. citri. ekb.eg Specifically, compounds C1 (R = H) and E4 (R = 3-F) were identified as potent inhibitors with EC50 values of 7.13 mg/L and 10.3 mg/L, respectively. nih.gov This suggests that the furan group is integral to the antibacterial mechanism of these hybrids. nih.gov

Furthermore, in the realm of anticancer research, the incorporation of a 5-substituted furan-2-yl moiety at the C-6 position of 4-anilino-quinazoline derivatives has yielded compounds with significant antiproliferative activity. researchgate.net One such analogue demonstrated superior activity against the A549 lung cancer cell line compared to the established drugs gefitinib (B1684475) and lapatinib. researchgate.net The furan ring system is a key feature in numerous compounds with a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects. researchgate.net Its presence in the this compound structure is therefore a critical determinant of bioactivity.

The C-4 position of the quinazoline ring is a critical site for modification and has been extensively studied to establish SAR. The nature of the substituent at this position profoundly influences the compound's interaction with target enzymes, particularly kinases.

A 4-anilinoquinazoline (B1210976) moiety is considered an essential pharmacophoric group for inhibiting the function of the Epidermal Growth Factor Receptor (EGFR). researchgate.net SAR studies have consistently shown that substitutions on the aniline (B41778) ring at the C-4 position are pivotal for activity. For example, placing electron-withdrawing groups at the meta or para positions of the 4-anilino ring tends to increase activity. nih.gov Similarly, another study found that selectivity for HER2 over EGFR is highly dependent on the aniline moiety at the C-4 position. researchgate.net

Replacing the aniline ring with other groups also has a significant impact. The introduction of a decylamine (B41302) group at C-4 has been shown to be beneficial for antimicrobial activity. researchgate.net In the development of antibacterials, modifications to the substituent at C-4 are a key strategy. For example, while many potent EGFR inhibitors feature a 4-anilino group, other research has explored different linkers and heterocyclic systems at this position to modulate activity against various targets.

| Compound | C-4 Substituent | Target | Activity |

| Gefitinib | 3-chloro-4-fluoroanilino | EGFR | Potent Inhibitor |

| Erlotinib | 3-ethynylanilino | EGFR | Potent Inhibitor |

| Lapatinib | 3-chloro-4-(3-fluorobenzyloxy)anilino | EGFR/HER2 | Dual Inhibitor |

| Compound 7c | (3-ethynylphenyl)amino | HER2 | IC50 = 8 nM |

The C-6 and C-7 positions on the benzene (B151609) portion of the quinazoline ring are key sites for modification to fine-tune biological activity, selectivity, and pharmacokinetic properties. Many clinically approved quinazoline-based kinase inhibitors, such as gefitinib and erlotinib, feature substitutions at these positions.

The presence of small, flexible, and polar side chains, typically methoxy (B1213986) or other alkoxy groups, at C-6 and C-7 is a common feature of potent EGFR inhibitors. These groups can form crucial hydrogen bonds within the ATP-binding pocket of the kinase. SAR studies have revealed that:

Enhancement of Inhibitory Efficacy : The substitution at positions 6 and 7 of the quinazoline core is a proven strategy to enhance inhibitory efficacy against targets like EGFR. researchgate.net

Modulation of Selectivity : Tuning the substituents at C-6 and C-7 can lead to significant changes in potency and selectivity towards different kinases, such as RIPK2 and RIPK3. For instance, the introduction of two morpholine (B109124) alkoxy substituents at positions 6 and 7 can alter the binding mode compared to lapatinib. researchgate.net

Influence of Specific Groups : Placing a nitro group at the C-6 position has been shown to increase activity in certain series. nih.gov In another study, a 5-substituted furan-2-yl moiety at the C-6 position led to highly potent anticancer agents. researchgate.net For antimicrobial quinazolines, an iodo-group at C-6 was found to be detrimental to activity. researchgate.net

The strategic modification of the C-6 and C-7 positions is therefore a cornerstone of lead optimization for quinazoline-based compounds.

| Compound | C-6 Substituent | C-7 Substituent | Target | Key Finding |

| Gefitinib | -Cl | -OCH2CH2-morpholine | EGFR | High Potency |

| Erlotinib | -H | -OCH2C≡CH | EGFR | High Potency |

| Afatinib | -F | -NH(CO)CH=CH2 | EGFR | Irreversible Inhibitor |

| Vandetanib | -Br | -OCH2-(4-fluoro-phenyl) | VEGFR/EGFR | Multi-target Inhibitor |

While C-4, C-6, and C-7 are the most commonly modified positions, substitutions at other sites on the quinazoline ring also play a role in modulating bioactivity.

C-2 Position : The introduction of small lipophilic groups at the C-2 position of the quinazoline ring can increase activity. nih.gov Conversely, some studies have shown that a meta-substituted aromatic ring at C-2 is preferred for activity. nih.gov In a series of Aurora kinase inhibitors, a phenethyl-based substituent at the C-2 position was introduced to maintain a crucial π–π stacking interaction within the enzyme's active site.

C-3 Position : The N-3 position of the quinazolinone sub-class is often substituted. For example, replacing a phenyl ring at the 3rd position with a benzimidazole (B57391) ring was explored to increase hydrophobic π-interactions with the DHFR receptor.

C-8 Position : The placement of a basic side chain at the C-8 position has been investigated to identify optimal structural requirements for biological activity in certain 2-aryl-substituted quinazolinones.

These findings indicate that a holistic approach, considering substitutions across the entire quinazoline scaffold, is necessary for the rational design of potent and selective therapeutic agents. nih.gov

Stereochemical Considerations and Their Impact on Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and action. The differential interaction of stereoisomers (enantiomers or diastereomers) with chiral biological targets like enzymes and receptors can lead to significant differences in their potency, toxicity, and metabolic profiles.

In the context of quinazoline derivatives, the introduction of a chiral center can have a profound impact on biological activity. However, specific and detailed SAR studies focusing on the stereochemistry of this compound analogues are not extensively documented in the reviewed scientific literature.

While direct evidence for this specific scaffold is limited, the general principles of stereochemistry in pharmacology are well-established. For many classes of kinase inhibitors and other therapeutic agents, one enantiomer is often significantly more active than the other (the eutomer vs. the distomer). This is because the precise 3D orientation of functional groups is critical for optimal binding to the target protein. The introduction of a chiral center, for instance in a substituent at the C-4 or C-6/C-7 positions, would necessitate the synthesis and evaluation of individual stereoisomers to fully elucidate the SAR and identify the most potent and selective isomer. The lack of specific stereochemical studies for this particular compound class represents a potential area for future research to further optimize its therapeutic potential.

Rational Design Principles for Molecular Hybridization and Lead Optimization

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target. For quinazoline derivatives, principles such as molecular hybridization and lead optimization are key strategies to develop novel compounds with improved efficacy and safety profiles.

Molecular Hybridization : This approach involves combining two or more distinct pharmacophores into a single molecule to create a new hybrid compound. The goal is to produce a synergistic effect, where the hybrid molecule has enhanced activity, dual-action, or a better resistance profile compared to the individual components. Examples in quinazoline chemistry include:

Quinazoline-Triazole Hybrids : Linking a triazole scaffold to a 4-aminoquinazoline core has been explored to develop potent anticancer agents. ekb.eg

Quinazoline-Furan Hybrids : As discussed, combining the furan moiety with the quinazoline nucleus has led to the development of effective antibacterial agents. ekb.eg

Quinazoline-Benzimidazole Hybrids : These have been designed as potent Dihydrofolate Reductase (DHFR) inhibitors, aiming to increase hydrophobic interactions with the receptor.

Lead Optimization : Once a promising "lead" compound is identified, lead optimization involves making iterative chemical modifications to improve its properties. For quinazoline derivatives, this process focuses on:

Improving Potency and Selectivity : Systematically altering substituents at key positions (C-4, C-6, C-7) to maximize interaction with the desired target while minimizing off-target effects.

Enhancing Pharmacokinetic Properties : Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles. For example, introducing polar groups can improve solubility, while metabolic liabilities can be blocked through chemical modification.

Structure-Based Design : Utilizing computational tools like molecular docking to predict how a designed molecule will bind to its target. This allows for the rational design of modifications that are most likely to improve binding affinity and, consequently, biological activity.

These rational design strategies have been instrumental in the successful development of numerous quinazoline-based drugs and continue to guide the search for new and improved therapeutic agents.

Computational Chemistry and Molecular Modeling Approaches for 4 Furan 2 Ylmethylsulfanyl Quinazoline

Application of Quantum Chemical Calculations in Predictive Modeling

No specific studies detailing the application of quantum chemical calculations, such as Density Functional Theory (DFT), for predictive modeling of 4-(Furan-2-bleshooting)quinazoline were found. Such studies would typically involve calculating electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and atomic charges to predict the molecule's reactivity, stability, and potential interaction sites.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

There are no published molecular docking simulations specifically investigating the interaction of 4-(Furan-2-ylmethylsulfanyl)quinazoline with biological targets. Molecular docking is a standard computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. For the quinazoline (B50416) class of compounds, targets like EGFR tyrosine kinase are common, but specific binding energy values, interaction modes (e.g., hydrogen bonds, hydrophobic interactions), and key amino acid residues for this compound have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Models

No Quantitative Structure-Activity Relationship (QSAR) models that include this compound within their dataset were identified. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This requires a dataset of structurally related compounds with measured biological activity, from which predictive models are built. Without such a study incorporating the specific title compound, no QSAR data can be presented.

Conformational Analysis and Binding Mode Characterization

Specific conformational analysis or detailed binding mode characterization for this compound is not available in the scientific literature. This type of analysis would involve exploring the molecule's possible three-dimensional shapes (conformers) and determining the most stable conformations in different environments or when bound to a target. This is often done using molecular dynamics simulations, which, like the other computational methods, have not been specifically reported for this compound.

Pharmacological Targets and Molecular Mechanisms of Action of 4 Furan 2 Ylmethylsulfanyl Quinazoline Derivatives

Inhibition of Kinase Pathways

Derivatives of the quinazoline (B50416) scaffold have been extensively developed as kinase inhibitors. nih.gov Their mechanism often involves competing with adenosine (B11128) triphosphate (ATP) at the catalytic site of these enzymes, leading to the disruption of signaling cascades that are crucial for tumor growth and vascularization. tbzmed.ac.irekb.eg

Epidermal Growth Factor Receptor (EGFR) Inhibition and Associated Signaling

The quinazoline core is a well-established scaffold for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in the development of numerous cancers. nih.govnih.gov The 4-anilinoquinazoline (B1210976) structure, in particular, has proven to be a privileged motif for developing EGFR tyrosine kinase inhibitors (TKIs). nih.gov The nitrogen atom at position 1 (N-1) of the quinazoline ring typically forms a crucial hydrogen bond with the backbone NH of a methionine residue (Met793) in the EGFR kinase hinge region, anchoring the inhibitor in the ATP-binding site. japsonline.com

Research into derivatives incorporating a furan (B31954) moiety has demonstrated potent EGFR inhibition. A series of 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives showed significant inhibitory activity against wild-type EGFR. mdpi.com One notable compound from this series exhibited an IC₅₀ value of 5.06 nM. mdpi.com Docking studies of similar 4-arylamino-6-(furan-2-yl) quinazolines confirmed that the quinazoline nitrogen forms a specific hydrogen bond with Met793, a key interaction for EGFR inhibition. japsonline.com

| Compound Class | Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Arylamino-6-(5-substituted furan-2-yl)quinazoline | Wild-Type EGFR | 5.06 nM | mdpi.com |

Human Epidermal Growth Factor Receptor 2 (HER2) Modulation and Selectivity Profiles

Human Epidermal Growth Factor Receptor 2 (HER2), another member of the EGFR family, is a critical therapeutic target, particularly in breast cancer. nih.gov A significant challenge in drug design is achieving selectivity for HER2 over EGFR to minimize side effects. nih.gov

Novel quinazoline derivatives have been synthesized to enhance selectivity for HER2. In one study, bioisosteric replacement in a series of compounds led to derivatives with a 7- to 12-fold improvement in selectivity for HER2 over EGFR compared to the dual inhibitor lapatinib. nih.gov Within this series of compounds, the inclusion of a furan moiety was found to confer better metabolic stability in human and mouse liver microsomes compared to derivatives containing acetylene (B1199291) or triazole linkers. nih.gov The representative compound, 14f, which contains the furan group, demonstrated both high HER2 selectivity and good metabolic stability. nih.gov

| Compound Class | Target | EGFR IC₅₀ (μM) | HER2 IC₅₀ (μM) | Selectivity Ratio (EGFR/HER2) | Reference |

|---|---|---|---|---|---|

| Isoquinoline-tethered quinazoline (Furan-containing) | EGFR, HER2 | >10 | 0.86 | >11.6 | nih.gov |

| Lapatinib (Reference) | EGFR, HER2 | 0.012 | 0.013 | 0.92 | nih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. tbzmed.ac.irmdpi.com Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. researchgate.net The quinazoline scaffold is present in several approved multi-targeted kinase inhibitors that target VEGFR-2, such as vandetanib, which is a dual EGFR/VEGFR-2 inhibitor. tbzmed.ac.irnih.gov

The general structure of 4-anilinoquinazolines has been identified as a potent pharmacophore for VEGFR-2 inhibition. nih.gov Molecular docking studies of various quinazoline derivatives show that they bind to the ATP-binding site in the catalytic domain of VEGFR-2, interacting with key amino acid residues like Asp1044 and Glu883. nih.gov While specific inhibitory data for 4-(Furan-2-ylmethylsulfanyl)quinazoline against VEGFR-2 is not detailed in the available literature, the established activity of the broader quinazoline class suggests its potential as a VEGFR-2 inhibitor. tbzmed.ac.irnih.gov

Downstream Signaling Pathway Modulation (e.g., Akt, Erk1/2)

The inhibition of receptor tyrosine kinases like EGFR, HER2, and VEGFR-2 by quinazoline derivatives directly impacts major intracellular signaling cascades. nih.gov These receptors, upon activation, trigger pathways such as the Ras/Raf/MAPK (including Erk1/2) and the PI3K/Akt pathways, which are central to promoting cell proliferation, survival, and angiogenesis. nih.govnih.govnih.gov

By blocking the autophosphorylation of these upstream receptors, this compound derivatives can effectively lead to the downregulation of these critical downstream pathways. The inhibition of EGFR signaling, for example, prevents the activation of Akt and Erk1/2, thereby suppressing signals that encourage cell growth and prevent apoptosis (programmed cell death). nih.govresearchgate.net This modulation of downstream signaling is a key component of the anti-cancer effects exerted by these compounds.

Enzyme Inhibition Beyond Protein Kinases

In addition to their well-documented effects on kinase pathways, quinazoline-based molecules also target other classes of enzymes that are vital for cancer cell proliferation.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolism pathway, catalyzing the conversion of dihydrofolate to tetrahydrofolate. researchgate.net Tetrahydrofolate is a crucial cofactor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. researchgate.net Inhibition of DHFR disrupts DNA synthesis, leading to cell death, making it a valuable target for cancer chemotherapy. zsmu.edu.ua

Quinazoline derivatives have been investigated as inhibitors of DHFR, acting as antifolates that compete with the natural substrate. nih.govnih.gov While many DHFR inhibitors are based on the 2,4-diaminopyrimidine (B92962) scaffold, the quinazoline ring system has also yielded potent inhibitors. nih.govscispace.com Studies on related heterocyclic systems have shown that the introduction of an electron-accepting heterocycle, such as furan, can lead to an increase in DHFR-inhibitory activity. zsmu.edu.ua For instance, certain quinazolinone analogs have demonstrated potent DHFR inhibition with IC₅₀ values in the sub-micromolar range. nih.gov

Phospholipase A2 (PLA2) Family Inhibition (cPLA2, sPLA2)

The phospholipase A2 (PLA2) superfamily of enzymes is critical in initiating and propagating inflammatory responses by catalyzing the hydrolysis of phospholipids (B1166683) to release arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govbrainkart.com Certain quinazoline derivatives have been identified as effective inhibitors of both cytosolic PLA2 (cPLA2) and secreted PLA2 (sPLA2), making them attractive candidates for anti-inflammatory drug development. nih.gov

Research has demonstrated that novel synthesized quinazolines bearing sulfamerazine (B1682647) moieties exhibit good inhibitory activity against both cPLA2 and sPLA2. nih.gov For instance, a study focusing on these derivatives reported significant inhibition of cPLA2, with some compounds showing lower IC₅₀ values than the reference compound, baicalein. nih.gov The inhibitory efficiencies of some quinazoline-related molecules have been noted as being even better than other established moieties. brainkart.com The activity of these compounds is often concentration-dependent, with inhibitory effects increasing as the concentration of the compound rises. brainkart.comnih.gov

| Compound | Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 4 | cPLA2 | 1.44 | Baicalein | 3.88 |

| Compound 5 | cPLA2 | 2.08 | Baicalein | 3.88 |

| Compound 6 | cPLA2 | 0.5 | Baicalein | 3.88 |

| Compound 12 | cPLA2 | 2.39 | Baicalein | 3.88 |

This data is based on findings from a study on quinazolines with sulfamerazine moieties. nih.gov

Viral Protease Inhibition (e.g., SARS-CoV-2 3CLpro)

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.net The quinazoline and quinazolinone scaffolds have been extensively investigated for their potential to inhibit this viral protease. nih.gov

Several studies have identified quinazoline derivatives as potent inhibitors of SARS-CoV-2 3CLpro. For example, a series of novel quinazolin-4(3H)-one derivatives were designed and synthesized, with several compounds demonstrating significant inhibitory potential against the viral protease. nih.gov Compound 5j from this series exhibited a particularly low IC₅₀ value of 0.44 µM. nih.gov Another study identified a quinazolin-4-one compound, C7 , as a non-covalent SARS-CoV-2 Mpro inhibitor with superior activity compared to the natural product baicalein. researchgate.netacs.org The inhibitory activity of C7 against the protease was found to be IC₅₀ = 0.085 µM, and it also effectively inhibited viral replication in infected Vero E6 cells with an EC₅₀ of 1.10 µM. researchgate.netacs.org

Furthermore, some quinazoline derivatives have demonstrated dual inhibitory action, targeting both viral proteases and inflammatory enzymes like PLA2. nih.gov This dual-action capability highlights the polypharmacological potential of this chemical class.

| Compound | Assay | IC₅₀ / EC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 5b | 3CLpro Inhibition | 1.58 | - | - |

| Compound 5c | 3CLpro Inhibition | 1.25 | - | - |

| Compound 5i | 3CLpro Inhibition | 1.97 | - | - |

| Compound 5j | 3CLpro Inhibition | 0.44 | - | - |

| Compound 5l | 3CLpro Inhibition | 2.56 | - | - |

| Compound C7 | Mpro Inhibition | 0.085 | Baicalein | 0.966 |

| Compound C7 | Viral Replication (Vero E6) | 1.10 | Baicalein | 5.15 |

| Compound 4 | 3CLpro Inhibition | 2.012 | Baicalein | 1.72 |

| Compound 6 | 3CLpro Inhibition | 1.18 | Baicalein | 1.72 |

Data compiled from studies on novel quinazolinone derivatives. nih.govresearchgate.netnih.gov

Receptor Modulation (e.g., Alpha-1 adrenergic receptors, Serotonin (B10506) receptors)

The quinazoline scaffold is a well-established pharmacophore for targeting G protein-coupled receptors, most notably the alpha-1 (α₁) adrenergic receptors. brainkart.com Several clinically used antihypertensive drugs, such as prazosin, doxazosin (B1670899), and terazosin (B121538), are quinazoline derivatives that function as selective α₁-adrenoceptor antagonists. nih.govbrainkart.com Their mechanism of action involves competitive blockade of α₁-receptors, leading to vasodilation and a reduction in blood pressure. brainkart.com Beyond their cardiovascular applications, these quinazoline-based α₁-blockers have been repurposed and investigated for their potential in cancer therapy, where they can induce apoptosis in tumor cells. nih.govnih.gov This anti-cancer effect has been shown to be independent of their α₁-adrenoceptor antagonism, suggesting action at other molecular targets. nih.gov

The interaction of quinazoline derivatives with serotonin receptors is also an area of active investigation. A fragment screen identified a quinazoline scaffold as having a high affinity (18 nM) for the 5-HT₃ receptor, a ligand-gated ion channel. acs.org This finding has prompted the synthesis and evaluation of new quinazoline derivatives as potential 5-HT₃ receptor ligands. acs.org While the broader activity of the quinazoline class across the diverse family of serotonin receptors is still being explored, these initial findings suggest potential applications in modulating serotonergic neurotransmission.

Unraveling Complex Multi-Targeting and Polypharmacological Profiles

The ability of a single compound to interact with multiple biological targets, known as polypharmacology, is a defining characteristic of the quinazoline class of molecules. nih.gov This scaffold's structural versatility allows for its incorporation into molecules that exhibit a wide array of biological activities, including anti-inflammatory, antiviral, anticancer, and antihypertensive effects. mdpi.com

The multi-target profile of quinazoline derivatives is exemplified by compounds that simultaneously inhibit both inflammatory enzymes and viral proteases, such as the dual inhibition of PLA2 and SARS-CoV-2 3CLpro. nih.gov Similarly, the anticancer effects of α₁-adrenergic antagonists like doxazosin and terazosin are not solely due to their primary receptor blockade but involve other mechanisms, highlighting a multi-target action. nih.govnih.gov This ability to engage multiple targets can offer therapeutic advantages, potentially leading to enhanced efficacy or the ability to treat complex diseases with a single agent. acs.org The development of hybrid molecules, which combine the quinazoline pharmacophore with other biologically active scaffolds, further expands the potential for creating lead compounds with multifaceted biological activity. nih.gov Understanding these complex polypharmacological profiles is crucial for both drug development and for repurposing existing quinazoline-based drugs for new therapeutic indications. nih.gov

Preclinical Efficacy Studies of 4 Furan 2 Ylmethylsulfanyl Quinazoline and Analogues

In Vitro Cellular Activity Assessments

Anti-Proliferative and Cytotoxic Effects in Human and Animal Cancer Cell Lines

Derivatives of quinazoline (B50416) featuring a furan (B31954) group have demonstrated significant anti-proliferative and cytotoxic capabilities across a panel of human cancer cell lines. Research has shown that these compounds can inhibit tumor cell growth, often with high potency.

One study synthesized a series of novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives and evaluated their effects on cell lines including SW480 (colon carcinoma), A549 (lung carcinoma), A431 (epidermoid carcinoma), and NCI-H1975 (non-small cell lung cancer). nih.gov Several of these compounds, notably 2a, 3a, and 3c, showed high anti-proliferative activity. Compound 2a, in particular, was effective against tumor cells expressing both wild-type and mutant EGFR and demonstrated a potent inhibitory activity toward wild-type EGFR with an IC50 value of 5.06 nM. nih.gov

Another investigation focused on 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3H)-one (referred to as Compound 21). This compound was screened by the National Cancer Institute (NCI) and found to be the most active candidate of its series. It showed significant growth inhibition (GI50) at micromolar concentrations against ovarian cancer (OVCAR-4) and non-small cell lung cancer (NCI-H522). nih.gov

Furthermore, novel 4-arylaminoquinazolines bearing an N,N-diethyl(aminoethyl)amino moiety attached to the furan ring were tested against SW480, A549, A431, and NCI-H1975 cell lines. All synthesized compounds displayed inhibitory effects, with IC50 values in the low micromolar range. mdma.ch Specifically, compound 6a (4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-6-(5-((N,N-diethyl(aminoethyl))aminomethyl)furan-2-yl)quinazoline) was identified as a potent agent, arresting the cell cycle of A549 cells in the G0/G1 phase. mdma.ch

The cytotoxic effects of various quinazolinone derivatives have also been assessed against HeLa (cervical cancer) cells, with some compounds showing different cytotoxicity levels in the range of 10 to 100 μM. nih.gov

| Compound | Cell Line | Cancer Type | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|---|

| Compound 21 | OVCAR-4 | Ovarian | GI50 | 1.82 | nih.gov |

| Compound 21 | NCI-H522 | Non-Small Cell Lung | GI50 | 2.14 | nih.gov |

| Compound 6a | SW480 | Colon | IC50 | 4.21 | mdma.ch |

| Compound 6a | A549 | Lung | IC50 | 4.10 | mdma.ch |

| Compound 6a | A431 | Epidermoid | IC50 | 2.09 | mdma.ch |

| Compound 6a | NCI-H1975 | Non-Small Cell Lung | IC50 | 5.13 | mdma.ch |

| Compound 6d | SW480 | Colon | IC50 | 6.33 | mdma.ch |

| Compound 6d | A549 | Lung | IC50 | 5.52 | mdma.ch |

| Compound 6d | A431 | Epidermoid | IC50 | 3.01 | mdma.ch |

| Compound 6d | NCI-H1975 | Non-Small Cell Lung | IC50 | 6.24 | mdma.ch |

Antimicrobial Efficacy in Bacterial and Fungal Strains

The quinazoline scaffold is a foundational element in the development of new antimicrobial agents due to the increasing incidence of drug-resistant bacterial strains. researchgate.netnih.gov Furan-functionalized quinazoline hybrids, in particular, have been systematically developed and screened for their antibacterial activity. nih.gov

In one study, a novel series of furan-functionalized quinazolin-4-amines was fabricated. Bioassays revealed that compounds C1 and E4 from this series could substantially block the growth of plant pathogens Xanthomonas oryzae pv. oryzae and X. axonopodis pv. citri in vitro, with EC50 values of 7.13 mg/L and 10.3 mg/L, respectively. nih.gov Further analysis through scanning electron microscopy indicated that these compounds have the capacity to destroy the integrity of the bacterial structure. nih.gov

Other research into quinazolinone derivatives has shown a broad spectrum of activity. biomedpharmajournal.org For example, certain compounds demonstrated good activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. biomedpharmajournal.org The antifungal potential of these derivatives has also been noted against strains like Candida albicans and Aspergillus niger. nih.govbiomedpharmajournal.org Some pyrazol-quinazolinone compounds exhibited significant antifungal activity against various phytopathogenic fungi. mdpi.com The structure-activity relationship studies suggest that substitutions on the quinazoline ring system play a crucial role in their antimicrobial potency. nih.govnih.gov

Antiviral Activity in Cell-Based Assays

Quinazoline and its derivatives are recognized for their potential as antiviral agents. mdpi.com Research has identified several quinazolinone compounds as potent inhibitors of various viruses in cell-based assays.

A screening of an in-house compound library identified 2,3,6-trisubstituted quinazolinone compounds as potent agents against the Zika virus (ZIKV), capable of inhibiting viral replication by 99.9% at a 10 µM concentration. nih.gov Further optimization of this series led to compounds with potent activities against both ZIKV and Dengue virus (DENV), with EC50 values as low as 86 nM in different mammalian and mosquito cells. nih.gov

In another study, newly synthesized quinazolinone-based molecules were evaluated against four different viruses: adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2. nih.gov Several of the tested candidates showed promising antiviral activity. Notably, compound 8d was highly potent against SARS-CoV-2, with an IC50 value of 0.948 μg/mL, and also showed promising inhibition of the papain-like protease (PLpro), a deubiquitinating (DUB) enzyme of SARS-CoV-2. nih.gov

Additionally, the antiviral efficacy of benzo[g]quinazoline (B13665071) derivatives was investigated against the human rotavirus Wa strain. mdpi.com Several compounds in this series exhibited significant activity, with reduction percentages ranging from 50% to 66%. mdpi.com These findings underscore the potential of the quinazoline scaffold in developing broad-spectrum antiviral therapies.

Anti-inflammatory Response in Cellular Models

Quinazoline derivatives have been extensively studied for their anti-inflammatory properties. mdpi.comnih.gov These compounds can modulate various inflammatory pathways in cellular models.

A study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives, which are structurally related to the target compound, evaluated their anti-inflammatory effects. nih.gov Several derivatives were found to inhibit the release of β-glucuronidase and lysozyme (B549824) from rat neutrophils stimulated by fMLP. One compound, 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) , was particularly potent in inhibiting TNF-α formation, with an IC50 value of 2.3 µM. nih.gov Other derivatives effectively inhibited fMLP-induced superoxide (B77818) anion generation. nih.gov

Similarly, a series of 2-methylsulfanyl- nih.govnih.govnih.govtriazolo[1,5-a]quinazoline derivatives were investigated for their influence on inflammatory mediators in bacterial lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Several compounds were identified as promising multi-potent anti-inflammatory agents, significantly inhibiting the production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and prostaglandin (B15479496) E-2 (PGE-2). nih.gov The presence of a furan moiety is also known to contribute to anti-inflammatory effects through mechanisms like the suppression of NO and PGE2 production. nih.gov

Investigation of Other Cellular Biological Activities

Beyond their anti-cancer and antimicrobial effects, quinazoline derivatives, including those with furan moieties, have been explored for a range of other biological activities.

Anti-oxidant Activity: The antioxidant potential of compounds containing a furan ring at the C-4 position of a pyrimidine (B1678525) ring has been assessed. These compounds, possessing at least one labile hydrogen atom, demonstrate radical scavenging potential. mui.ac.ir Evaluations using DPPH free radical scavenging, reducing power, and hydrogen peroxide scavenging assays have confirmed their antioxidant capabilities. mui.ac.ir Other studies on quinazolin-4-one derivatives have also shown that these heterocyclic structures can exhibit high to moderate interaction with the DPPH radical, attributed to their electron delocalization or hydrogen radical donating ability. sapub.org

Anti-diabetic Activity: The quinazoline pharmacophore has been evaluated for its potential in managing diabetes. researchgate.net Certain derivatives have been tested for their ability to inhibit the non-enzymatic glycosylation of hemoglobin, an important assay for assessing control over diabetes. bohrium.com One study found that compound 3m showed good inhibition of hemoglobin glycosylation, suggesting a potential to lower glucose concentration, with an IC50 value comparable to the standard alpha-tocopherol. bohrium.com

Anti-convulsant Activity: The quinazolin-4(3H)-one ring system has been a focus of research for anticonvulsant drugs since the discovery of methaqualone. nih.gov Numerous derivatives have been synthesized and tested for activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. mdma.chnih.gov While neurotoxicity can be a challenge with this class of compounds, specific substitutions have yielded derivatives with promising anticonvulsant profiles. mdma.ch For instance, some novel N-substituted-6-fluoro-quinazoline-4-amines showed significant anticonvulsant activity with low neurotoxicity. mdpi.com

In Vivo Animal Model Evaluations (Strictly excluding human clinical trial data)

The in vitro efficacy of furan-containing quinazoline analogues has been further validated in preclinical animal models of cancer. These studies provide crucial insights into the compounds' anti-tumor activity in a physiological context.

A significant study evaluated the in vivo anti-tumor activity of two quinazoline analogues in Swiss albino mice bearing either Ehrlich ascites carcinoma (EAC) or Dalton's ascites lymphoma (DLA). nih.gov One of the tested compounds, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one (Compound 21) , demonstrated promising anticancer activity. nih.gov

In the EAC model, treatment with Compound 21 at an optimal dose was found to significantly enhance the mean survival time of the tumor-bearing mice compared to the untreated control group. Furthermore, the compound helped restore haematological parameters toward normal levels in these mice. nih.gov

Efficacy in Murine Xenograft or Syngeneic Cancer Models

No studies detailing the in vivo anticancer efficacy of 4-(Furan-2-ylmethylsulfanyl)quinazoline in murine xenograft or syngeneic cancer models were found. Research on quinazoline derivatives as anticancer agents is extensive, with many compounds targeting receptor tyrosine kinases like EGFR. For instance, a study on 4-arylamino-6-(furan-2-yl)quinazoline derivatives reported significant EGFR inhibitory activity. However, this represents a different substitution pattern at the 6-position and does not provide in vivo efficacy data for the requested compound. Without specific studies, no data tables or detailed research findings on tumor growth inhibition, survival rates, or other relevant endpoints in animal models can be provided.

Anti-inflammatory Efficacy in Rodent Models

Preclinical studies evaluating the anti-inflammatory properties of this compound in rodent models have not been reported in the available scientific literature. While some quinoline (B57606) derivatives containing a furan moiety have been assessed for their anti-inflammatory potential, these compounds are structurally distinct from the quinazoline of interest. Therefore, no data regarding the efficacy of this compound in standard rodent models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis, is available to be summarized or presented in data tables.

Future Perspectives and Research Challenges for Furan Substituted Quinazoline Derivatives

Development of Novel, Greener Synthetic Methodologies

The chemical synthesis of furan-substituted quinazolines is the foundation of their development. While various methods exist, a significant future direction is the development of more environmentally friendly and efficient synthetic strategies. Traditional methods can sometimes involve harsh reaction conditions, toxic solvents, and the generation of substantial waste.

Future research will likely focus on:

Microwave-assisted synthesis: This technology can accelerate reaction rates, improve yields, and often allows for the use of less hazardous solvents.

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity products and reduced waste streams.

Catalytic methods: The development of novel catalysts, including biocatalysts, could enable more selective and efficient transformations under milder conditions.

One-pot reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce solvent usage.

These greener approaches will not only be more sustainable but could also provide access to novel furan-substituted quinazoline (B50416) analogues that are difficult to synthesize using conventional methods.

Advanced Structural Elucidation and Conformational Analysis

A deep understanding of the three-dimensional structure of furan-substituted quinazoline derivatives is crucial for understanding their interactions with biological targets. While standard techniques like NMR and X-ray crystallography are invaluable, future research will benefit from the application of more advanced and integrated approaches.

Key areas for future investigation include:

Advanced NMR techniques: Two-dimensional and solid-state NMR can provide detailed insights into the conformational dynamics of these molecules in different environments. semanticscholar.org

Computational modeling: Integrating experimental data with high-level computational methods like Density Functional Theory (DFT) and molecular dynamics simulations can provide a more complete picture of the conformational landscape and intramolecular interactions. semanticscholar.orgresearchgate.net

Cryo-electron microscopy (Cryo-EM): For larger biological complexes involving furan-substituted quinazolines, Cryo-EM can provide high-resolution structural information that is not attainable with other methods.

These advanced techniques will be instrumental in elucidating the subtle structural features that govern the biological activity of these compounds. semanticscholar.orgmtmt.hu

Integration of Multi-Omics Data in Comprehensive Biological Evaluation

To fully understand the biological effects of furan-substituted quinazoline derivatives, a systems-level approach is necessary. The integration of various "omics" data will provide a more holistic view of how these compounds impact cellular processes.

Future research will involve the combined analysis of:

Genomics: To identify genetic factors that may influence the response to these compounds.

Transcriptomics (RNA-seq): To understand how these molecules alter gene expression patterns.

Proteomics: To identify the protein targets and pathways that are modulated by these derivatives. mdpi.com

Metabolomics: To assess the impact on cellular metabolism.

By integrating these multi-omics datasets, researchers can build comprehensive models of the mechanism of action of furan-substituted quinazolines, identify potential biomarkers for efficacy, and uncover novel therapeutic applications.

Exploration of Novel Pharmacological Targets and Signaling Pathways

While many quinazoline derivatives are known to target protein kinases, there is a vast landscape of other potential pharmacological targets that remains to be explored for furan-substituted analogues. nih.gov Future research should aim to identify and validate novel molecular targets and the signaling pathways they modulate.

Promising avenues for exploration include:

Phenotypic screening: Using high-content imaging and other cell-based assays to identify compounds that produce a desired biological effect, followed by target deconvolution to identify the molecular target.

Chemical proteomics: Employing techniques like affinity chromatography and activity-based protein profiling to directly identify the protein binding partners of furan-substituted quinazolines.

Computational target prediction: Using in silico methods to predict potential targets based on the chemical structure of the compounds.

The identification of novel targets will open up new therapeutic possibilities for this class of molecules beyond their current applications. nih.gov

Optimizing Selectivity and Potency through Rational Design Approaches

Achieving high potency and selectivity for the desired biological target while minimizing off-target effects is a central challenge in drug discovery. Rational design approaches, guided by structural biology and computational chemistry, will be key to optimizing the pharmacological profile of furan-substituted quinazoline derivatives. nih.gov

Future strategies will include:

Structure-based drug design: Using the three-dimensional structures of target proteins to design molecules that bind with high affinity and specificity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) studies: Developing mathematical models that relate the chemical structure of the compounds to their biological activity to guide the design of more potent analogues. frontiersin.orgarabjchem.org

Fragment-based drug discovery: Screening small chemical fragments for binding to the target and then growing or linking them to create more potent lead compounds.

These rational design approaches will accelerate the development of furan-substituted quinazolines with improved therapeutic indices. bohrium.comacs.org

Addressing Mechanisms of Drug Resistance and Potential Synergistic Effects

A significant challenge in the long-term use of targeted therapies is the development of drug resistance. nih.gov Understanding the mechanisms by which cancer cells or pathogens become resistant to furan-substituted quinazoline derivatives is crucial for developing strategies to overcome this problem.

Future research in this area will focus on:

Identifying resistance mutations: Using genomic sequencing to identify mutations in the target protein or other cellular components that confer resistance. nih.gov

Developing next-generation inhibitors: Designing new compounds that are effective against resistant forms of the target. nih.gov

Investigating synergistic combinations: Exploring the use of furan-substituted quinazolines in combination with other drugs to prevent or overcome resistance. acs.org This could involve combining them with existing chemotherapeutics or other targeted agents.

A proactive approach to understanding and addressing drug resistance will be essential for the long-term clinical success of this class of compounds. pnas.orgemanresearch.org

Translational Research Pathways from Preclinical Discovery to Early Stage Development

Bridging the gap between promising preclinical findings and successful clinical development is a major hurdle in drug discovery. Establishing clear translational research pathways for furan-substituted quinazoline derivatives will be critical for their successful clinical application.

Key components of this pathway include:

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds and establishing a clear relationship between drug exposure and biological effect.

In vivo efficacy studies: Evaluating the therapeutic efficacy of lead compounds in relevant animal models of disease.

Toxicology and safety pharmacology: Conducting comprehensive studies to identify any potential toxicities and to establish a safe dose range for human studies.

Biomarker development: Identifying and validating biomarkers that can be used to select patients who are most likely to respond to treatment and to monitor the therapeutic response.

A well-defined translational research strategy will be essential to guide the development of furan-substituted quinazolines from the laboratory to the clinic.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.